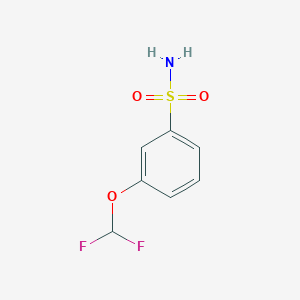

3-(Difluoromethoxy)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Difluoromethoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C7H7F2NO3S, and it has a molecular weight of 223.2 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-hydroxybenzenesulfonamide with difluoromethylating agents under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Difluoromethoxy)benzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

3-(Difluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products Formed

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of benzenesulfonamides with reduced functional groups.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

3-(Difluoromethoxy)benzene-1-sulfonamide derivatives have shown potential as antimicrobial agents. A study indicated that modifications to the sulfonamide group can enhance antibacterial activity against resistant strains of bacteria. The difluoromethoxy group contributes to the lipophilicity of the molecule, which is crucial for membrane permeability and bioactivity .

Cancer Treatment

Research has highlighted the role of sulfonamide derivatives in cancer therapy. Specifically, compounds similar to this compound have been investigated for their ability to inhibit carbonic anhydrases, which are often overexpressed in tumors. Inhibiting these enzymes can disrupt tumor growth and metastasis .

Agricultural Chemistry

Herbicide Development

The difluoromethoxy group has been associated with herbicidal properties. Studies suggest that sulfonamide derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This application is particularly relevant in developing environmentally friendly agricultural chemicals that minimize ecological impact .

Material Science

Polymer Synthesis

this compound can be utilized in synthesizing advanced materials, such as polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties and durability, making it suitable for various industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The difluoromethoxy group enhances the compound’s binding affinity and stability, making it a potent inhibitor.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Difluorobenzenesulfonamide: Similar structure but with two fluorine atoms on the benzene ring.

Sulfonimidates: Organosulfur compounds with a sulfonamide group attached to a nitrogen atom.

Uniqueness

3-(Difluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for enzyme inhibition compared to other sulfonamides .

Actividad Biológica

3-(Difluoromethoxy)benzene-1-sulfonamide is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with both a difluoromethoxy group (-OCHF2) and a sulfonamide group (-SO2NH2). This combination enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The difluoromethoxy group is believed to enhance binding affinity to specific biological targets, leading to modulation of various biochemical pathways. Notably, the compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and inflammation.

Anticancer Activity

Research has indicated that certain sulfonamide derivatives exhibit anticancer properties against various cell lines, including:

- A549: Lung cancer

- HeLa: Cervical cancer

- MCF-7: Breast cancer

- Du-145: Prostate cancer

In vitro studies have demonstrated promising results for this compound in inhibiting the growth of these cancer cell lines, although further studies are necessary to validate these findings .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It has been reported to inhibit the production of pro-inflammatory mediators such as PGE2 and nitric oxide, which are critical in inflammatory processes .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against different cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.58 μM to higher concentrations depending on the specific cell line tested .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives. The study found that compounds similar to this compound effectively reduced edema in animal models, with inhibition percentages reaching up to 94.69% at certain concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features |

|---|---|

| 3-(Trifluoromethoxy)benzene-1-sulfonamide | Contains a trifluoromethoxy group; may exhibit different biological properties. |

| 4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride | Similar sulfonyl chloride functionality but differs in fluorine substitution patterns. |

| 2-(Difluoromethoxy)aniline | Lacks the sulfonamide functionality; primarily an aromatic amine. |

This table highlights how the difluoromethoxy and sulfonamide groups contribute to the distinct biological activities observed in this compound compared to others.

Propiedades

IUPAC Name |

3-(difluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGOQSGJSXZAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.